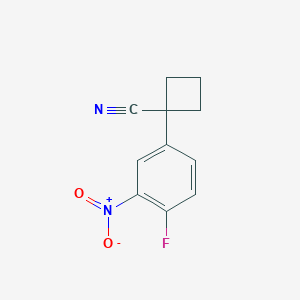
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-fluoro-3-nitrophenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction involving suitable precursors.
Introduction of the 4-Fluoro-3-nitrophenyl Group: This step can be achieved through a Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted cyclobutane derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The pathways involved may include binding to active sites of enzymes or interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)cyclobutane-1-carbonitrile: Similar structure but lacks the nitro group.
1-(3-Fluorophenyl)cyclobutane-1-carbonitrile: Similar structure with the fluorine atom in a different position.
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(4-Fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both the fluoro and nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
1-(4-fluoro-3-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-2-8(6-10(9)14(15)16)11(7-13)4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
OVWDEROSCXGVBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Isopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12992407.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
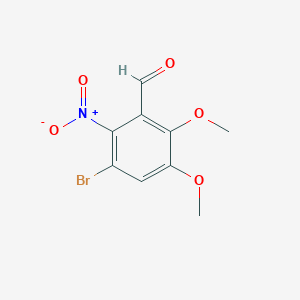
![(S)-1-Azaspiro[4.4]nonan-6-one](/img/structure/B12992425.png)
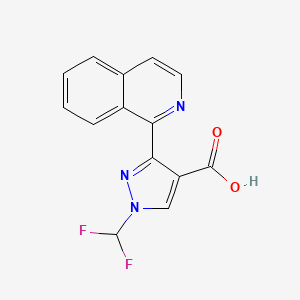
![8-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12992439.png)
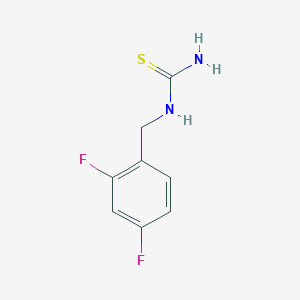
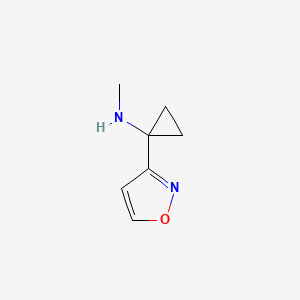
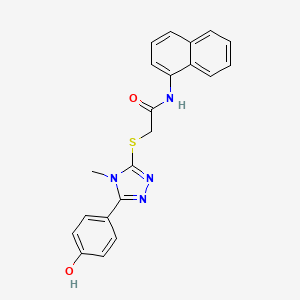

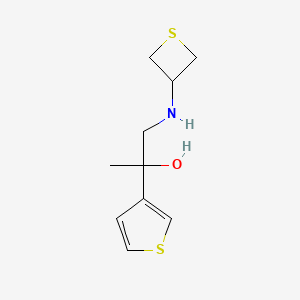
![methyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12992480.png)

